9-Hydroxypropantheline Bromide
Overview
Description
9-Hydroxypropantheline Bromide, also known as Propantheline Bromide Related Compound A, is a compound with the empirical formula C23H30BrNO4 and a molecular weight of 464.39 . It is used as a reference standard in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of 9-Hydroxypropantheline Bromide is represented by the empirical formula C23H30BrNO4 . The compound has a molecular weight of 464.39 .
Scientific Research Applications
Identification in Pharmaceutical Products 9-Hydroxypropantheline Bromide has been identified as a major impurity in propantheline bromide tablets. This identification was based on proton magnetic resonance (PMR) and mass spectra (MS), confirmed through methanolysis of the tablet extract. A liquid chromatographic (LC) procedure was developed for quantitation of 9-Hydroxypropantheline Bromide in the presence of propantheline bromide and related compounds (Ford et al., 1984).
Analytical Chemistry and Water Treatment Studies on bromide-containing water treated with the ultraviolet (UV)/chlorine process revealed that reactive species like hydroxyl radicals and halogen radicals are formed, leading to the formation of bromate, a probable human carcinogen. The research highlights the role of bromide, including compounds like 9-Hydroxypropantheline Bromide, in enhancing bromate formation under specific conditions such as UV fluence, bromide concentration, and pH values (Fang et al., 2017).
Impact on DNA Transcription The effects of 9-hydroxy ellipticine and ethidium bromide on the transcription of the kinetoplast DNA of Trypanosoma cruzi by E. coli RNA polymerase were studied. 9-Hydroxy ellipticine, similar in structure to 9-Hydroxypropantheline Bromide, acts at the template level and affects initiation and elongation of transcription, illustrating the potential biochemical impacts of similar compounds (Bénard & Riou, 1977).
Cellular Uptake and Phototherapy Research Research on 9-hydroxypheophorbide-α, a chlorophyll derivative and structurally related to 9-Hydroxypropantheline Bromide, showed its effectiveness in photodynamic therapy of tumor cells. The study investigated its uptake, retention, and photodynamic effect against human cervical cancer cells, providing insights into similar compounds' potential use in cancer therapy (Ahn et al., 2013).
Safety And Hazards
9-Hydroxypropantheline Bromide is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .
properties
IUPAC Name |
2-(9-hydroxyxanthene-9-carbonyl)oxyethyl-methyl-di(propan-2-yl)azanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30NO4.BrH/c1-16(2)24(5,17(3)4)14-15-27-22(25)23(26)18-10-6-8-12-20(18)28-21-13-9-7-11-19(21)23;/h6-13,16-17,26H,14-15H2,1-5H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMADSXCPWAZRH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+](C)(CCOC(=O)C1(C2=CC=CC=C2OC3=CC=CC=C31)O)C(C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20918431 | |
Record name | N-{2-[(9-Hydroxy-9H-xanthene-9-carbonyl)oxy]ethyl}-N-methyl-N-(propan-2-yl)propan-2-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20918431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Hydroxypropantheline Bromide | |
CAS RN |
93446-02-7 | |
Record name | 9-Hydroxypropantheline bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093446027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{2-[(9-Hydroxy-9H-xanthene-9-carbonyl)oxy]ethyl}-N-methyl-N-(propan-2-yl)propan-2-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20918431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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